1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
CAS No.: 1797022-24-2
Cat. No.: VC4813042
Molecular Formula: C17H14ClNO3S
Molecular Weight: 347.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797022-24-2 |
|---|---|
| Molecular Formula | C17H14ClNO3S |
| Molecular Weight | 347.81 |
| IUPAC Name | 1'-(5-chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
| Standard InChI | InChI=1S/C17H14ClNO3S/c18-14-6-5-13(23-14)15(20)19-9-7-17(8-10-19)12-4-2-1-3-11(12)16(21)22-17/h1-6H,7-10H2 |
| Standard InChI Key | NXDJQDPZLHMISS-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(S4)Cl |
Introduction
Structural Features and Molecular Characteristics
Spirocyclic Framework
The compound’s defining feature is its spirocyclic core, which connects a benzofuran ring system to a piperidine ring through a shared spiro carbon atom. This arrangement imposes significant conformational constraints, potentially enhancing binding specificity in biological systems. The benzofuran moiety contributes aromaticity and planar rigidity, while the piperidine ring introduces basicity and three-dimensional flexibility.
Functional Group Modifications
At the 1'-position of the piperidine ring, a 5-chlorothiophene-2-carbonyl group is appended via a carbonyl linkage. The thiophene ring’s chlorine substituent enhances electrophilicity and influences electronic distribution, which may modulate interactions with biological targets such as enzymes or receptors . The carbonyl group serves as a hydrogen bond acceptor, further diversifying the compound’s interaction capabilities.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1797022-24-2 |
| Molecular Formula | |
| Molecular Weight | 347.81 g/mol |
| IUPAC Name | 1'-(5-Chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
| Topological Polar Surface Area | 67.8 Ų |
Data derived from crystallographic and computational analyses highlight the compound’s moderate polarity and solubility in organic solvents such as dichloromethane and ethanol.
Synthesis and Manufacturing
Precursor Preparation
The synthesis of 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one involves multistep protocols, beginning with the preparation of benzofuran and piperidine precursors. A critical intermediate, 5-chlorothiophene-2-carboxylic acid, is synthesized via a one-pot method involving chlorination of 2-thiophenecarboxaldehyde followed by alkaline hydrolysis and carboxylation . This approach minimizes intermediate isolation, improving yield and scalability for industrial applications .
Spirocyclization and Acylation
The spirocyclic framework is assembled through a condensation reaction between benzofuran-3-one and piperidine derivatives under acidic conditions. Subsequent acylation with 5-chlorothiophene-2-carbonyl chloride introduces the terminal functional group . Reaction optimization studies emphasize temperature control (–5°C to 25°C) and stoichiometric ratios to prevent side reactions such as over-chlorination .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiophene chlorination | Cl₂, –5°C to 25°C, 1–3 hours | 85% |
| Spirocyclization | H₂SO₄, reflux, 12 hours | 72% |
| Acylation | 5-Chlorothiophene-2-carbonyl chloride, DCM, RT | 68% |
Challenges and Future Directions
Synthetic Optimization
Current yields (68–72%) necessitate improvement for commercial viability. Flow chemistry and catalytic asymmetric synthesis could enhance efficiency and enantioselectivity, particularly for the spirocyclization step.
Pharmacokinetic Profiling
The compound’s logP value (2.8) suggests moderate lipophilicity, but in vivo studies are required to assess bioavailability and metabolic stability. Prodrug strategies may address potential first-pass metabolism issues.
Target Identification
High-throughput screening and proteomics approaches are critical to identifying primary biological targets. Collaborative efforts between academic and industrial laboratories could accelerate discovery pipelines.
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